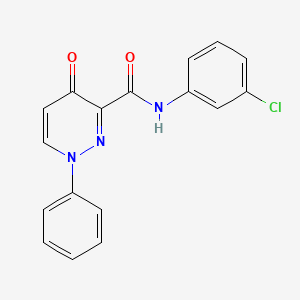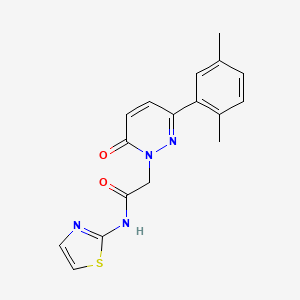![molecular formula C20H21NO5 B14988343 N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B14988343.png)
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide is a synthetic organic compound that features a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under basic conditions.
Coupling with 4-methoxyphenol: The intermediate is then reacted with 4-methoxyphenol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the methoxyphenoxy derivative.
Acetylation: The final step involves the acetylation of the methoxyphenoxy derivative with acetic anhydride or acetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The furan and methoxyphenoxy groups could play a crucial role in binding to these targets and influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)-2-(4-hydroxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(furan-2-ylmethyl)-2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide: Contains a chloro group instead of a methoxy group.
Uniqueness
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide is unique due to the presence of both furan and methoxyphenoxy groups, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H21NO5 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H21NO5/c1-15-5-6-19(26-15)13-21(12-18-4-3-11-24-18)20(22)14-25-17-9-7-16(23-2)8-10-17/h3-11H,12-14H2,1-2H3 |
InChI-Schlüssel |
MNUIGWWZULNWGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}methanone](/img/structure/B14988260.png)

![N-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B14988266.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14988273.png)
![4-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B14988276.png)
![2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14988287.png)


methanone](/img/structure/B14988303.png)

![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14988306.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide](/img/structure/B14988330.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B14988336.png)
